molecular formula C9H5Cl3N2O B3374782 3-(Chloromethyl)-5-(2,3-dichlorophenyl)-1,2,4-oxadiazole CAS No. 1039885-60-3

3-(Chloromethyl)-5-(2,3-dichlorophenyl)-1,2,4-oxadiazole

Cat. No.: B3374782
CAS No.: 1039885-60-3
M. Wt: 263.5 g/mol
InChI Key: RYTCZGKVPLJNMI-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-5-(2,3-dichlorophenyl)-1,2,4-oxadiazole is a high-value chemical building block for research and development in medicinal chemistry. This compound features a 1,2,4-oxadiazole ring, a well-known bioisostere for esters and carboxamides, which is prized for its ability to improve metabolic stability and binding affinity in drug candidates . The chloromethyl group at the 3-position provides a reactive handle for further synthetic elaboration, allowing researchers to create diverse libraries of compounds for biological screening . The 2,3-dichlorophenyl substitution at the 5-position is a key structural motif that can contribute to significant biological activity. The 1,2,4-oxadiazole scaffold is present in various biologically active compounds and has been the subject of intense research efforts, particularly in antimicrobial drug discovery . Recent studies on similar 1,2,4-oxadiazole derivatives have demonstrated potent in vitro antibacterial activities against a range of bacterial strains, with some compounds showing minimum inhibitory concentrations (MICs) as low as 5 μg/mL . This makes this chemical class a promising starting point for the development of new antibacterial agents to address the growing problem of multi-drug resistance . This product is intended for research use only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions, as it is expected to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.

Properties

IUPAC Name

3-(chloromethyl)-5-(2,3-dichlorophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl3N2O/c10-4-7-13-9(15-14-7)5-2-1-3-6(11)8(5)12/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYTCZGKVPLJNMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=NC(=NO2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1039885-60-3
Record name 3-(chloromethyl)-5-(2,3-dichlorophenyl)-1,2,4-oxadiazole
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-5-(2,3-dichlorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-dichlorobenzohydrazide with chloroacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate hydrazide, which cyclizes to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the formation of by-products.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl group is a reactive site for nucleophilic substitution (SN_\text{N}2) due to the electron-withdrawing effect of the oxadiazole ring. This enables reactions with nucleophiles such as amines, thiols, or alkoxides:

Reaction TypeConditionsProductNotes
Amine substitution Excess primary/secondary amines in polar aprotic solvents (e.g., DMF, DMSO) at 60–80°C3-(Aminomethyl)-5-(2,3-dichlorophenyl)-1,2,4-oxadiazoleObserved in analogs for drug discovery .
Thiol substitution Thiourea or NaSH in ethanol/water under reflux3-(Mercaptomethyl)-5-(2,3-dichlorophenyl)-1,2,4-oxadiazoleCommon in thioether synthesis for bioactive compounds.
Hydrolysis Aqueous NaOH (1–2 M) at 50–70°C3-(Hydroxymethyl)-5-(2,3-dichlorophenyl)-1,2,4-oxadiazoleSimilar hydrolysis reported for 5-(chloromethyl)-3-aryl oxadiazoles .

Electrophilic Aromatic Substitution on the Dichlorophenyl Ring

The 2,3-dichlorophenyl group directs electrophilic substitution to the para position relative to the oxadiazole ring. Halogenation or nitration may occur under controlled conditions:

Reaction TypeReagentsProductYield
Nitration HNO3_3/H2_2SO4_4, 0–5°C5-(2,3-Dichloro-4-nitrophenyl)-3-(chloromethyl)-1,2,4-oxadiazoleModerate yields (40–60%) expected based on dichlorobenzene analogs .
Sulfonation Oleum (fuming H2_2SO4_4), 50°C5-(2,3-Dichloro-4-sulfop

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    • Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to 3-(Chloromethyl)-5-(2,3-dichlorophenyl)-1,2,4-oxadiazole can inhibit the growth of various bacteria and fungi. The presence of the chloromethyl and dichlorophenyl groups enhances their efficacy against resistant strains .
  • Anticancer Properties :
    • The oxadiazole ring system has been investigated for its potential in anticancer drug development. Compounds featuring this structure have demonstrated cytotoxic effects on cancer cell lines, suggesting that this compound may serve as a lead compound for further development in oncology .
  • Anti-inflammatory Effects :
    • Some studies have reported that oxadiazole derivatives can exhibit anti-inflammatory activity. This property is particularly relevant for developing new treatments for inflammatory diseases .

Material Science Applications

  • Polymer Chemistry :
    • The incorporation of oxadiazole units into polymer matrices has been explored to enhance thermal stability and mechanical properties. These materials can be utilized in high-performance applications such as coatings and electronic devices .
  • Fluorescent Materials :
    • Research into the photophysical properties of oxadiazoles has shown potential for creating fluorescent materials. These materials could be used in sensors and imaging applications due to their ability to emit light upon excitation .

Case Study 1: Antimicrobial Activity

A study published in ResearchGate examined a series of oxadiazole derivatives, including this compound. The results indicated that these compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) values comparable to established antibiotics.

Case Study 2: Anticancer Research

In another investigation focused on anticancer properties, derivatives of 1,2,4-oxadiazoles were synthesized and tested against various cancer cell lines. The study revealed that modifications to the oxadiazole ring significantly impacted cytotoxicity, highlighting the potential of this compound as a scaffold for developing novel anticancer agents.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-5-(2,3-dichlorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to DNA or proteins. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The position and nature of aryl substituents significantly influence bioactivity. For example, 3,4-dichlorophenyl in confers MAO-B selectivity, while 2,3-dichlorophenyl in the target compound may alter steric interactions.
  • Chloromethyl Reactivity: The chloromethyl group enables nucleophilic substitutions (e.g., with phenols or amines) to generate derivatives, as seen in .
  • Lipophilicity : Dichlorophenyl and thienyl groups increase logP values, impacting membrane permeability.

Enzyme Inhibition

  • MAO-B Inhibition : 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole exhibits potent MAO-B inhibition (IC₅₀ = 0.036 µM), attributed to its planar indole moiety and dichlorophenyl group . The target compound’s 2,3-dichlorophenyl substituent may reduce MAO-B affinity due to steric hindrance.
  • Anticancer Activity : 3-Aryl-5-aryl oxadiazoles (e.g., 5-(3-chlorothiophen-2-yl)-3-(5-chloropyridin-2-yl)-1,2,4-oxadiazole) induce apoptosis via TIP47 protein binding . The target compound’s chloromethyl group could enhance cytotoxicity but requires empirical validation.

Antimicrobial Properties

  • Broad-Spectrum Activity : 3-(4-Bromo-2-fluorophenyl)-5-(chloromethyl)-1,2,4-oxadiazole derivatives show MIC values of 8–32 µg/mL against Gram-positive bacteria (e.g., S. aureus) . The target compound’s dichlorophenyl group may improve activity against resistant strains.

Biological Activity

3-(Chloromethyl)-5-(2,3-dichlorophenyl)-1,2,4-oxadiazole is a compound that belongs to the oxadiazole family, known for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C9H5Cl3N2OC_9H_5Cl_3N_2O, with a complex structure that includes both chloromethyl and dichlorophenyl groups. The structural representation can be summarized as follows:

  • Molecular Formula : C9H5Cl3N2O
  • SMILES : C1=CC(=C(C(=C1)Cl)Cl)C2=NC(=NO2)CCl

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of oxadiazole derivatives. For instance, compounds containing the oxadiazole moiety have been shown to exhibit cytotoxic effects against various cancer cell lines. The compound this compound was evaluated for its activity against human cancer cell lines such as HeLa (cervical cancer) and CaCo-2 (colon adenocarcinoma) .

Table 1: Cytotoxic Activity of Oxadiazole Derivatives

CompoundCell LineIC50 (µM)
This compoundHeLaTBD
1,2,4-Oxadiazole DerivativeCaCo-292.4
Modified DerivativeOVXF 8992.76
Modified DerivativePXF 17529.27

The mechanism by which oxadiazoles exert their anticancer effects often involves the inhibition of key enzymes related to cancer progression. For example, the inhibition of histone deacetylases (HDACs) and carbonic anhydrases has been documented in various studies involving oxadiazole derivatives . These enzymes play crucial roles in cellular proliferation and survival.

Structure-Activity Relationship (SAR)

The SAR analysis of oxadiazole derivatives indicates that modifications to the oxadiazole ring and substituents significantly influence biological activity. For instance:

  • Substituent Variation : The presence of halogen atoms (like chlorine) enhances lipophilicity and may improve cellular uptake.
  • Ring Modifications : Alterations to the oxadiazole ring can lead to increased potency against specific targets.

Case Studies

In a notable study published in PMC, researchers synthesized various derivatives of 1,2,4-oxadiazoles and evaluated their biological activities. One derivative exhibited significant cytotoxicity against multiple cancer cell lines with IC50 values significantly lower than those observed for the parent compound . This highlights the importance of structural modifications in enhancing therapeutic efficacy.

Q & A

Q. Basic Models :

  • Anticancer : NCI-60 cell line panel (e.g., MDA-MB-231, HCT-116).
  • Neuroprotection : MAO-A/MAO-B enzyme inhibition assays using recombinant human isoforms .
    Advanced Models :
  • Apoptosis : Flow cytometry (Annexin V/PI staining) to quantify G₁-phase arrest in T47D cells .
  • Analgesic Activity : Formalin-induced paw licking model in rodents (dose range: 10–50 mg/kg) .

How do substituent modifications affect bioactivity?

Basic SAR : Electron-withdrawing groups (e.g., Cl, CF₃) at the 5-position enhance MAO-B inhibition (>10-fold selectivity over MAO-A). Replace dichlorophenyl with 3-chlorothiophene to improve blood-brain barrier penetration .
Advanced Design : Introduce methoxyethyl groups at C5 to reduce hepatotoxicity (e.g., logP reduction from 3.8 to 2.5) while retaining IC₅₀ < 100 nM .

What strategies are used to identify metabolites of this compound?

Basic Metabolomics : Incubate with liver microsomes (human/rat) and analyze via UPLC-QTOF. Major Phase I metabolites include hydroxylation at the chloromethyl group .
Advanced Imaging : Use fluorescent probes (e.g., TSQ) to track cellular zinc chelation, a secondary mechanism in apoptosis .

How does molecular conformation impact target binding?

Advanced Insight : X-ray data show coplanar oxadiazole and dichlorophenyl rings, enabling π-π stacking with TIP47 protein (apoptosis target). Halogen bonding (Cl···O) stabilizes interactions in the ATP-binding pocket .

What safety protocols are recommended for handling this compound?

Basic Precautions : Use PPE (gloves, goggles) and work in a fume hood. Avoid sparks/heat (decomposition above 200°C releases HCl gas) .
Advanced Waste Management : Neutralize chlorinated byproducts with 10% sodium bicarbonate before disposal .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Chloromethyl)-5-(2,3-dichlorophenyl)-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
3-(Chloromethyl)-5-(2,3-dichlorophenyl)-1,2,4-oxadiazole

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